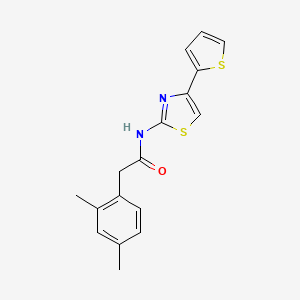
2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as DTTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Activities
A significant application of 2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide derivatives is in the field of anticancer research. For instance, the synthesis of related acetamide derivatives and their evaluation against a panel of human tumor cell lines have shown promising anticancer activity, particularly against melanoma-type cell lines. These compounds were synthesized through a reaction involving imidazole and thiazole derivatives, showcasing potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012; Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Another intriguing application area is in the development of optoelectronic materials. Thiazole-based polythiophenes, which include structural motifs similar to the compound , have been synthesized and analyzed for their optoelectronic properties. These materials have shown potential in applications such as conducting polymers due to their favorable optical band gaps and switching times, suggesting use in electronic and photonic devices (Camurlu & Guven, 2015).
Antimicrobial and Hemolytic Activity
The compound's derivatives have also been studied for their antimicrobial properties. A series of related 1,3,4-oxadiazole compounds demonstrated activity against selected microbial species, highlighting the potential of such derivatives in developing new antimicrobial agents. The evaluation of hemolytic activity further supports their potential in medicinal chemistry, offering insights into their safety profile for therapeutic use (Gul et al., 2017).
pKa Determination and Drug Design
Understanding the acidity constants (pKa) of drug precursors is crucial in drug design for predicting solubility and permeability. Studies on related acetamide derivatives have provided valuable data on their pKa values, aiding in the rational design of new pharmaceuticals. Such information is essential for optimizing drug absorption and distribution (Duran & Canbaz, 2013).
Anticonvulsant Agents
Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. This research avenue explores the therapeutic applications of acetamide derivatives in treating epilepsy, with some showing promising results in animal models. Molecular docking studies complement these findings by illustrating the compounds' interactions with biological targets involved in convulsive disorders (Severina et al., 2020).
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-5-6-13(12(2)8-11)9-16(20)19-17-18-14(10-22-17)15-4-3-7-21-15/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRCRUYJKNUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

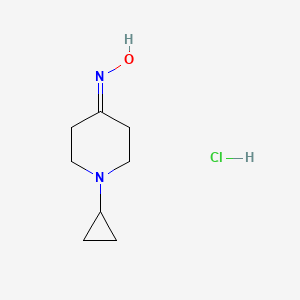
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)
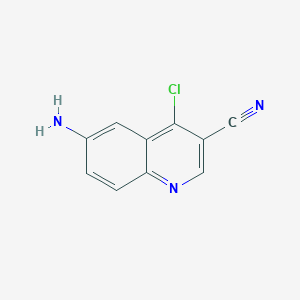

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)
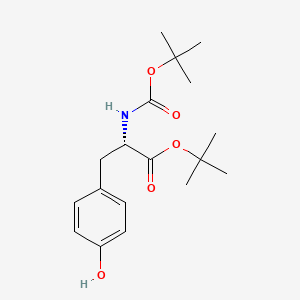
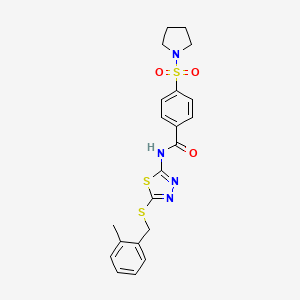
![2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
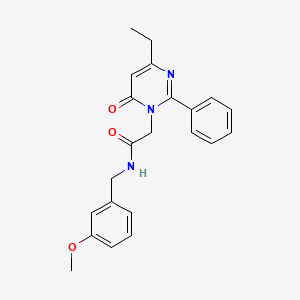
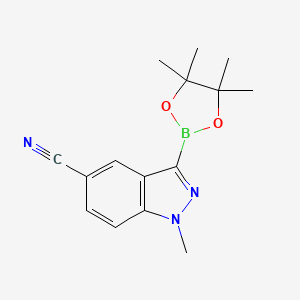

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)